

# Application Notes and Protocols: 6'''-Feruloylspinosin Docking with Target Proteins

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## Compound of Interest

Compound Name: 6'''-Feruloylspinosin

Cat. No.: B1342905

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These application notes provide a comprehensive overview of the molecular docking of **6'''-Feruloylspinosin** with its target proteins. This document includes a summary of quantitative data, detailed experimental protocols for in silico docking, and visualizations of the relevant signaling pathways.

## Introduction

**6'''-Feruloylspinosin** is a flavonoid C-glycoside found in the seeds of *Ziziphus jujuba* (jujube). It has garnered significant interest for its potential therapeutic effects, including neuroprotective, cardioprotective, and anti-inflammatory properties.[1][2][3] Understanding the molecular interactions between **6'''-Feruloylspinosin** and its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in structure-based drug design.

## Quantitative Docking Data

Molecular docking studies have been conducted to evaluate the binding affinity of **6'''-Feruloylspinosin** with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

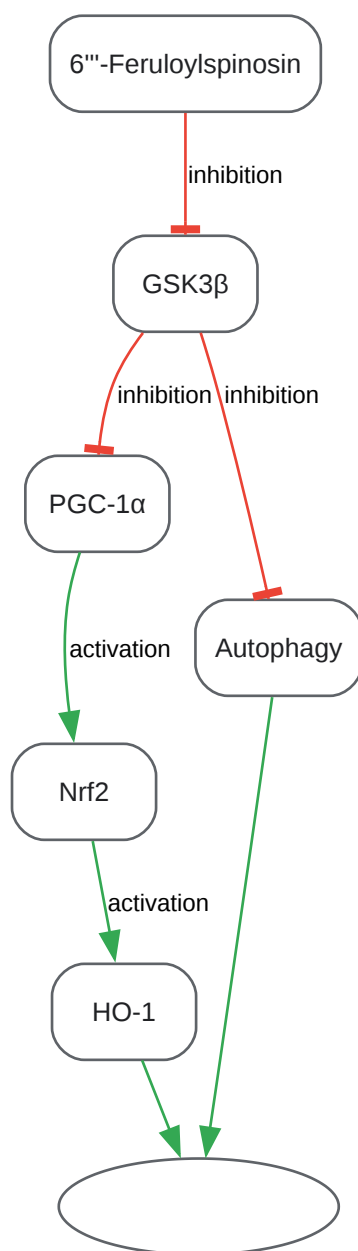
| Target Protein/Complex | Binding Energy (kcal/mol)                         | Interacting Amino Acid Residues                | Reference |
|------------------------|---|--|-----------|
| NF-κB-DNA complex      | -7.92 ± 0.59                                      | Data not available in the reviewed literature. | [1]       |
| FAK                    | Lowest docking energy among tested compounds      | Data not available in the reviewed literature. | [4][5]    |
| DOCK180                | Lowest docking energy among tested compounds      | Forms nine hydrogen bonds.                     | [4][5]    |
| Rac1                   | Lowest docking energy among tested compounds*     | Forms nine hydrogen bonds.                     | [4][5]    |
| Arp3                   | Lowest docking energy among tested compounds*     | Data not available in the reviewed literature. | [4][5]    |
| WAVE2                  | Lower binding affinity compared to other targets. | Data not available in the reviewed literature. | [5]       |
| GSK3β                  | Data not available in the reviewed literature.    | Data not available in the reviewed literature. | N/A       |

\*In a comparative study, **6'''-Feruloylspinosin**, spinosin, and swertisin were docked against FAK, DOCK180, Rac1, and Arp3. **6'''-Feruloylspinosin** was reported to have the lowest docking energies for most of these targets, but specific numerical values were not provided.[4][5]

\*\*The study mentioned that **6'''-Feruloylspinosin** forms a total of nine hydrogen bonds with DOCK180 and Rac1, but a detailed list of the specific interacting residues was not available.[4][5]

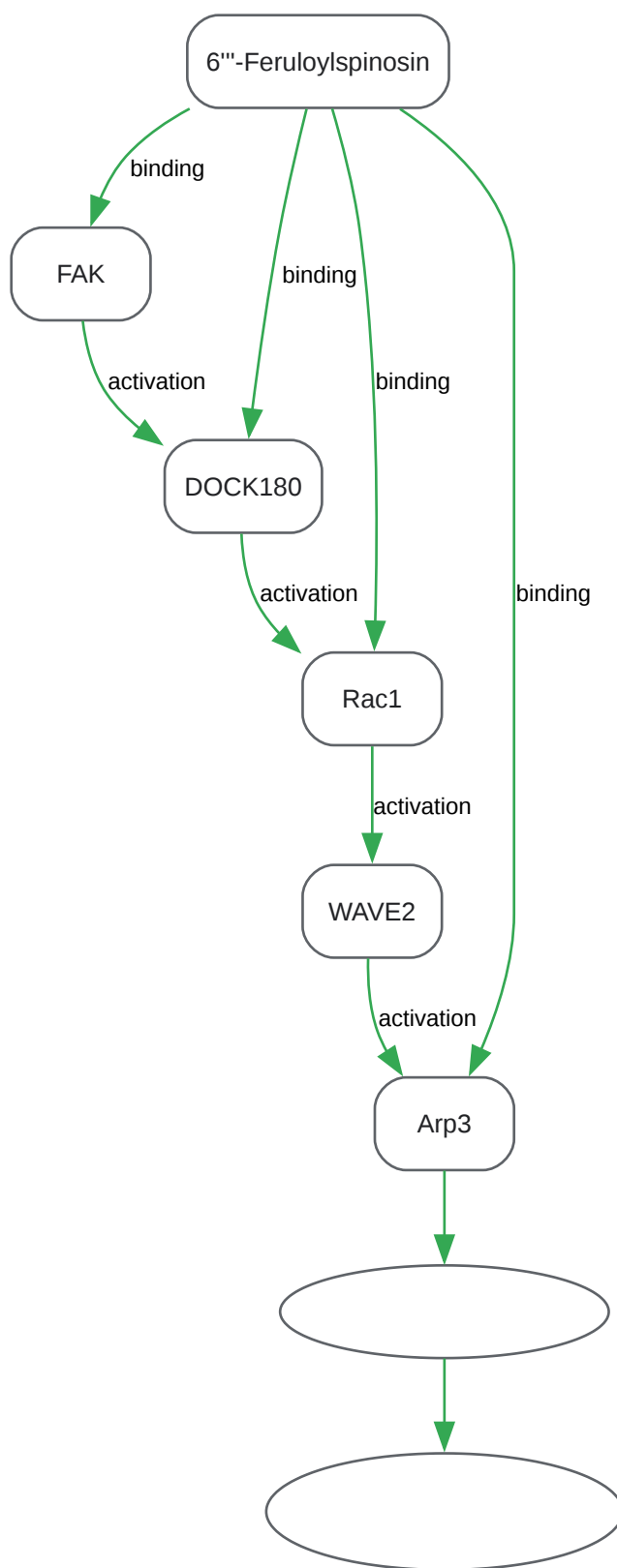
## Signaling Pathways

**6'''-Feruloylspinosin** has been shown to modulate several important signaling pathways. The following diagrams illustrate the key interactions and cascades.



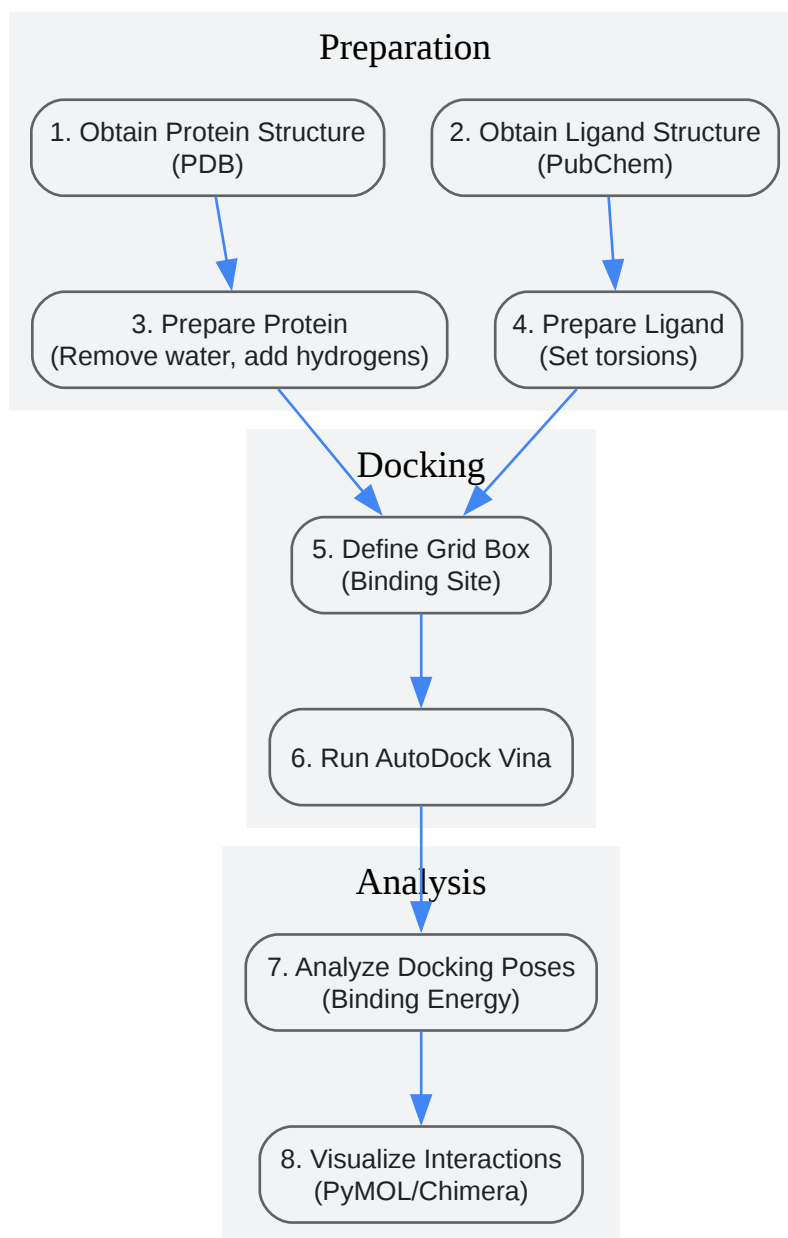
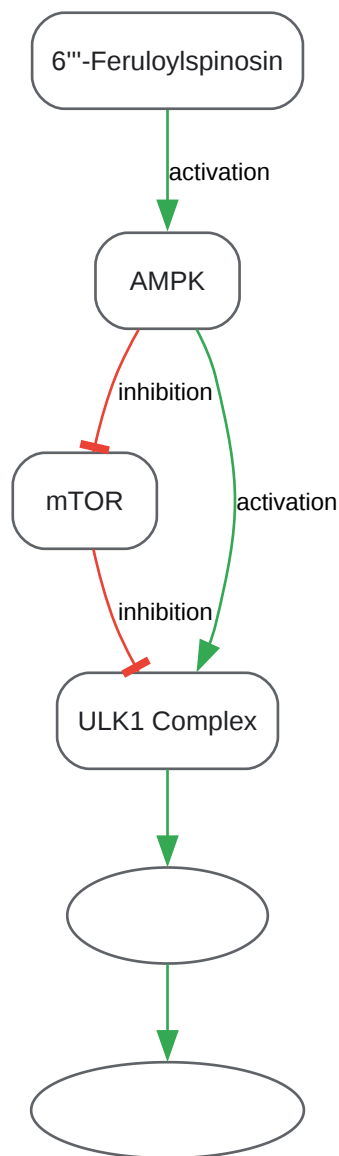
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GSK3β/PGC-1α/Nrf2/HO-1 Signaling Pathway



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### FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway



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